molecular formula C26H28N2O B14497682 2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one CAS No. 63285-02-9

2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one

Cat. No.: B14497682
CAS No.: 63285-02-9
M. Wt: 384.5 g/mol
InChI Key: UBCVCTYSMHOXRY-UHFFFAOYSA-N
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Description

2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexanone core with two prop-2-en-1-ylidene groups, each substituted with a methyl(phenyl)amino group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with appropriate aldehydes and amines under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high efficiency and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups and structure.

    Cyclohexanone Derivatives: Compounds with a cyclohexanone core but different substituents, such as cyclohexanone oxime.

Uniqueness

2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one is unique due to its dual prop-2-en-1-ylidene groups and methyl(phenyl)amino substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63285-02-9

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

2,6-bis[3-(N-methylanilino)prop-2-enylidene]cyclohexan-1-one

InChI

InChI=1S/C26H28N2O/c1-27(24-16-5-3-6-17-24)20-10-14-22-12-9-13-23(26(22)29)15-11-21-28(2)25-18-7-4-8-19-25/h3-8,10-11,14-21H,9,12-13H2,1-2H3

InChI Key

UBCVCTYSMHOXRY-UHFFFAOYSA-N

Canonical SMILES

CN(C=CC=C1CCCC(=CC=CN(C)C2=CC=CC=C2)C1=O)C3=CC=CC=C3

Origin of Product

United States

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